molecular formula C10H14ClN B2504902 (S)-1-Phenylbut-3-EN-1-amine hcl CAS No. 130887-64-8

(S)-1-Phenylbut-3-EN-1-amine hcl

Cat. No.: B2504902
CAS No.: 130887-64-8
M. Wt: 183.68
InChI Key: FRNZDHMKEKWBTM-PPHPATTJSA-N
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Description

(S)-1-Phenylbut-3-EN-1-amine hydrochloride is a chiral amine compound with a phenyl group attached to a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Phenylbut-3-EN-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-1-Phenylbut-3-EN-1-ol.

    Amination: The hydroxyl group of the precursor is converted to an amine group through a series of reactions, often involving reagents like ammonia or amines in the presence of catalysts.

    Hydrochloride Formation: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of (S)-1-Phenylbut-3-EN-1-amine hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as:

    Catalytic Hydrogenation: To selectively reduce specific functional groups.

    Crystallization: To purify the compound and obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Phenylbut-3-EN-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The double bond in the butenyl chain can be reduced to form saturated amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-Phenylbut-3-EN-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-1-Phenylbut-3-EN-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Phenylbut-3-EN-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry.

    1-Phenylbut-3-EN-1-amine: The free base form without the hydrochloride salt.

    1-Phenylbutane-1-amine: A saturated analog without the double bond.

Uniqueness

(S)-1-Phenylbut-3-EN-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both a phenyl group and a butenyl chain, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1S)-1-phenylbut-3-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h2-5,7-8,10H,1,6,11H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNZDHMKEKWBTM-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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